4-Aminoindole hydrochloride

Description

BenchChem offers high-quality 4-Aminoindole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminoindole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

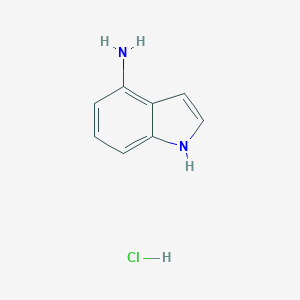

Structure

3D Structure of Parent

Properties

IUPAC Name |

1H-indol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-5,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDMEBTXVSZFJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625782 | |

| Record name | 1H-Indol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174854-93-4 | |

| Record name | 1H-Indol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Aminoindole Hydrochloride: Chemical Properties, Structure, and Applications

Abstract: 4-Aminoindole is a pivotal heterocyclic compound, serving as a foundational structural motif and a versatile building block in the landscape of medicinal chemistry and drug discovery. The indole nucleus, of which it is a derivative, is a privileged scaffold found in numerous biologically active agents.[1][2] This technical guide provides an in-depth exploration of 4-Aminoindole and its commonly used hydrochloride salt, targeting researchers, scientists, and drug development professionals. We will dissect its chemical and physical properties, molecular structure, and spectroscopic signatures. Furthermore, this guide will detail a field-proven synthesis protocol, explain the rationale behind key procedural steps, and survey its critical applications as a precursor to a wide array of targeted therapeutic agents.

Physicochemical and Structural Properties

4-Aminoindole is an aromatic heterocyclic organic compound consisting of a fused benzene and pyrrole ring system, with an amino group substituted at the C4 position.[3] It is typically handled as a solid, which can range in appearance from greenish-grey to tan or white to off-white powder.[3][4] While many properties are reported for the free base (CAS: 5192-23-4), it is often supplied and used as the hydrochloride salt (CAS: 174854-93-4) to improve stability and handling.[5][6]

Key Physicochemical Data

The following table summarizes the core properties of 4-Aminoindole. Data for the hydrochloride salt is included where available; otherwise, properties of the free base are provided as a primary reference.

| Property | Value | Source(s) |

| IUPAC Name | 1H-Indol-4-amine | [7] |

| Synonyms | 4-Indolamine, (Indol-4-yl)amine | [7][8] |

| CAS Number | 5192-23-4 (Free Base); 174854-93-4 (Hydrochloride) | [5][6][7] |

| Molecular Formula | C₈H₈N₂ (Free Base) | [5][7] |

| Molecular Weight | 132.16 g/mol (Free Base) | [5][7][9] |

| Appearance | Greenish-grey to tan or white/off-white powder | [3][4] |

| Melting Point | 106-109 °C (lit.) | [4][5][7] |

| Boiling Point | 354.0 ± 15.0 °C at 760 mmHg (Predicted) | [4][5] |

| Solubility | Insoluble in water; Soluble in ethanol, acetone | [3][5] |

| pKa | 18.23 ± 0.30 (Predicted) | [3][4] |

Molecular Structure & Spectroscopic Characterization

The structural identity and purity of 4-Aminoindole are unequivocally confirmed through a combination of modern spectroscopic techniques. Understanding its expected spectral signature is critical for reaction monitoring and quality control.

Caption: Chemical structure of 4-Aminoindole (1H-Indol-4-amine).

Expert Spectroscopic Analysis

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a set of distinct signals. Protons on the benzene ring (C5, C6, C7) will appear as multiplets in the aromatic region (~6.5-7.5 ppm). The protons on the pyrrole ring (C2, C3) will also resonate in the aromatic region but may be distinguished by their coupling patterns. A broad singlet corresponding to the indole N-H proton will typically appear downfield (>8.0 ppm), while the two protons of the C4-amino group will present as a broad singlet, the chemical shift of which is sensitive to solvent and concentration.[10][11]

-

¹³C NMR Spectroscopy : The ¹³C NMR spectrum should display eight distinct signals for the eight carbon atoms of the indole core, confirming the molecular asymmetry. The chemical shifts will be characteristic of sp²-hybridized carbons in an aromatic system, with the carbon attached to the amino group (C4) and those adjacent to the pyrrole nitrogen showing predictable shifts.[11]

-

Infrared (IR) Spectroscopy : The IR spectrum provides functional group information. Key absorbances include N-H stretching bands: a sharp, single peak around 3400-3500 cm⁻¹ for the indole N-H and a pair of bands (symmetric and asymmetric stretching) around 3300-3400 cm⁻¹ for the primary amino (-NH₂) group. Aromatic C-H stretching will be observed just above 3000 cm⁻¹, and aromatic C=C stretching will appear in the 1450-1600 cm⁻¹ region.[10]

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight. For 4-Aminoindole, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (132.16), providing definitive confirmation of the compound's composition.[12]

Synthesis and Purification

Several synthetic routes to 4-Aminoindole exist, but a widely adopted and reliable method is the chemical reduction of the precursor, 4-nitroindole.[13] This transformation is efficiently achieved using classical reducing agents like iron powder in an acidic medium.[4]

Caption: Workflow for the synthesis of 4-Aminoindole via reduction of 4-nitroindole.

Detailed Experimental Protocol: Synthesis of 4-Aminoindole

This protocol is adapted from established literature procedures.[4][13] It is designed to be a self-validating system, with clear steps for reaction, workup, and purification.

Materials:

-

4-Nitroindole (1.0 g, 6.17 mmol)

-

Iron powder (1.20 g, 21.58 mmol)

-

Glacial Acetic Acid (2.47 mL, 43.19 mmol)

-

Ethanol (20 mL)

-

Ethyl Acetate

-

Water (Deionized)

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Eluent: 1% Methanol in Dichloromethane

Procedure:

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser, add 4-nitroindole (1.0 g) and ethanol (20 mL). Stir the solution to dissolve the starting material.

-

Addition of Reagents : Sequentially add iron powder (1.20 g) followed by glacial acetic acid (2.47 mL) to the solution.

-

Expert Insight: The combination of a metal (iron) and an acid creates an in-situ reducing environment (Béchamp reduction). This is a classic, cost-effective, and highly efficient method for the reduction of aromatic nitro groups to primary amines with high functional group tolerance.

-

-

Reflux : Heat the reaction mixture to reflux and maintain for approximately 14 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Solvent Removal : After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol solvent using a rotary evaporator.

-

Extraction : Disperse the resulting residue in a mixture of water and ethyl acetate. Transfer to a separatory funnel, shake vigorously, and allow the layers to separate. Collect the organic (ethyl acetate) layer. Repeat the extraction of the aqueous layer with ethyl acetate to maximize yield.

-

Expert Insight: This liquid-liquid extraction separates the organic product from inorganic salts (iron salts) and other aqueous-soluble impurities.

-

-

Drying and Filtration : Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture to remove the desiccant.

-

Concentration : Concentrate the filtrate by rotary evaporation to yield the crude product.

-

Purification : Purify the crude product by silica gel column chromatography using a 1% methanol/dichloromethane mixture as the eluent.

-

Expert Insight: Column chromatography separates the target compound from any unreacted starting material or byproducts based on polarity, yielding a high-purity final product.

-

-

Final Product : Collect the fractions containing the desired product (identified by TLC), combine them, and remove the solvent by rotary evaporation to yield pure 4-aminoindole. An expected yield is approximately 82% (0.815 g).[4]

Preparation of 4-Aminoindole Hydrochloride

To convert the free base to its hydrochloride salt, dissolve the purified 4-aminoindole in a suitable solvent such as diethyl ether. Add a solution of hydrochloric acid (e.g., 6 N HCl or HCl in ether) dropwise with stirring until precipitation is complete.[14] The resulting solid can be isolated by vacuum filtration, washed with fresh solvent, and dried under vacuum.[14]

Applications in Research and Drug Discovery

4-Aminoindole is not typically an end-product but rather a high-value intermediate. Its structure, featuring a reactive amino group on the versatile indole scaffold, makes it a prime starting point for synthesizing complex molecules with significant biological activity.[15]

Caption: 4-Aminoindole as a key building block in therapeutic agent synthesis.

Key Therapeutic Targets and Applications:

-

Oncology : The indole scaffold is integral to many anti-cancer agents. 4-Aminoindole is used to prepare inhibitors of the Hedgehog signaling pathway, which is implicated in several cancers.[4][7] It is also a precursor for potent tubulin polymerization inhibitors, which disrupt cell division in cancer cells.[16]

-

Immunology and Inflammation : It serves as a starting material for synthesizing inhibitors of Protein Kinase C θ (PKCθ), a key enzyme in T-cell activation, as well as dual inhibitors of Cyclooxygenase-2 (COX-2) and Lipoxygenase (LOX), which are central to inflammatory pathways.[4][7]

-

Infectious Diseases : 4-Aminoindole derivatives have been developed as non-peptidic HIV protease inhibitors, representing a critical class of antiretroviral drugs.[4][7] It is also a reactant for preparing inhibitors of bacterial thymidylate synthase, a target for antimicrobial agents.[4][7]

-

Pain and Neurology : The compound is used in the synthesis of Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1) antagonists, which are investigated for the treatment of chronic pain.[7]

Safety, Handling, and Storage

Proper handling of 4-Aminoindole hydrochloride is essential to ensure laboratory safety. It is classified as an irritant and requires careful management.

-

GHS Hazard Classification :

-

Hazard Statements :

-

Recommended Personal Protective Equipment (PPE) :

-

Handling : Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust.[8] Ensure handling occurs in a well-ventilated area, preferably a chemical fume hood. Wash hands thoroughly after handling.[17]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][17] The compound is noted to be air-sensitive; for long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) and protected from light is recommended.[3][4][9] Incompatible with strong oxidizing agents.[8]

Conclusion

4-Aminoindole hydrochloride stands as a compound of significant strategic importance in the field of synthetic and medicinal chemistry. Its well-characterized physicochemical properties, predictable spectroscopic profile, and established synthetic protocols make it a reliable and valuable tool for researchers. Its true power lies in its role as a versatile scaffold, enabling the construction of diverse and complex molecules aimed at critical biological targets. For professionals in drug discovery, a thorough understanding of 4-Aminoindole's chemistry and handling is fundamental to leveraging its full potential in the development of next-generation therapeutics.

References

-

4-Aminoindole | CAS#:5192-23-4 | Chemsrc. (n.d.). Chemsrc. Retrieved January 23, 2026, from [Link]

- Preparation method of 4-aminoindole. (2013). Google Patents.

-

Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662. [Link]

-

A New Synthesis of 4-Hydroxyindole. (n.d.). Semantic Scholar. Retrieved January 23, 2026, from [Link]

-

Zhang, Y., et al. (2025). Regioselective C7 sulfinylation of 4-aminoindoles with sulfinates. Chemical Communications, 76. [Link]

-

Indole – a promising pharmacophore in recent antiviral drug discovery. (2022). PubMed Central (PMC). Retrieved January 23, 2026, from [Link]

-

[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000738). (n.d.). Human Metabolome Database. Retrieved January 23, 2026, from [Link]

-

Discovery of 4-Amino and 4-Hydroxy-1-aroylindoles as Potent Tubulin Polymerization Inhibitors. (2015). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Divergent Synthesis of 4-Amino Indoles with Free Amine Groups via Tandem Reaction of 2- Alkynylanilines. (n.d.). SynOpen. Retrieved January 23, 2026, from [Link]

-

Synthesis of a Series of Diaminoindoles. (2012). The Journal of Organic Chemistry, 77(17), 7538–7544. [Link]

-

Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. (2021). YouTube. Retrieved January 23, 2026, from [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry. Retrieved January 23, 2026, from [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). PubMed Central (PMC). Retrieved January 23, 2026, from [Link]

-

Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2020). Molecules, 25(16), 3633. [Link]

-

Amino Acid Standard - 250 pmol per ul in 0.1 N HCL Solution - SAFETY DATA SHEET. (2024). Retrieved January 23, 2026, from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved January 23, 2026, from [Link]

-

C-13 and H-1 NMR Spectroscopy - Unit 4 A2 Chemistry - Dr Hanaa Assil. (2022). YouTube. Retrieved January 23, 2026, from [Link]

-

Supporting information Indoles - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-Aminoindole | 5192-23-4 [chemicalbook.com]

- 5. 4-Aminoindole | CAS#:5192-23-4 | Chemsrc [chemsrc.com]

- 6. biosynth.com [biosynth.com]

- 7. 4-Aminoindole 97 5192-23-4 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. biosynth.com [biosynth.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. rsc.org [rsc.org]

- 13. CN103420895A - Preparation method of 4-aminoindole - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemimpex.com [chemimpex.com]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of 4-Aminoindole Hydrochloride from 4-Nitroindole

This guide provides an in-depth exploration of the chemical synthesis of 4-aminoindole hydrochloride, a critical intermediate in the development of pharmaceuticals and other fine chemicals.[1][2] The focus is on the reduction of 4-nitroindole, a common and practical precursor. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical understanding and practical, field-tested protocols.

Introduction: The Significance of 4-Aminoindoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. 4-Aminoindoles, in particular, serve as versatile building blocks for a range of therapeutic agents, including those with potential anti-cancer and neurological activities.[2] The hydrochloride salt form enhances the stability and solubility of the amine, facilitating its storage and use in subsequent synthetic steps.

Core Synthesis Pathway: From Nitro to Amino

The fundamental transformation in this synthesis is the reduction of an aromatic nitro group to a primary amine. This is a cornerstone reaction in organic chemistry, and several methodologies can be employed. The choice of reducing agent is critical and depends on factors such as substrate compatibility, scalability, cost, and safety considerations.

Caption: General overview of the synthesis of 4-aminoindole hydrochloride from 4-nitroindole.

Methodologies for the Reduction of 4-Nitroindole

Several reliable methods exist for the reduction of 4-nitroindole. This guide will focus on three commonly employed and well-documented approaches:

-

Catalytic Hydrogenation: A clean and efficient method, often favored for its high yields and environmentally benign byproducts (water).

-

Metal-Acid Reduction (e.g., SnCl₂/HCl, Fe/HCl): A classical and robust method, particularly useful for its functional group tolerance.

-

Reduction with Sodium Dithionite (Na₂S₂O₄): A milder alternative that can be effective when other methods are not suitable.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a powerful technique for the reduction of nitro groups.[3] It involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).

Mechanism and Rationale: The reaction proceeds via the adsorption of both the nitro compound and hydrogen onto the catalyst surface. The nitro group is sequentially reduced to nitroso, hydroxylamine, and finally the amine. This method is often preferred for its clean reaction profile and high efficiency. However, careful consideration must be given to the potential for reduction of other sensitive functional groups.[4][5]

Experimental Protocol: Catalytic Hydrogenation of 4-Nitroindole

-

Apparatus Setup:

-

A properly grounded hydrogenation apparatus (e.g., Parr shaker) is essential.

-

Ensure all connections are secure and the system is leak-tested.

-

-

Reaction Mixture:

-

In a suitable pressure vessel, dissolve 4-nitroindole (1.0 eq) in a solvent such as ethanol or ethyl acetate.

-

Carefully add 5-10% Pd/C catalyst (typically 1-5 mol%). The catalyst should be handled in a fume hood and away from flammable materials.

-

-

Hydrogenation:

-

Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (typically 3-4 bar).[3]

-

Commence vigorous stirring or shaking and heat the reaction to a moderate temperature (e.g., 40-50°C) if necessary.

-

-

Monitoring and Work-up:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[3][6]

-

Once complete, carefully vent the hydrogen and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the filter cake with the reaction solvent.

-

The resulting filtrate contains 4-aminoindole.

-

-

Salt Formation:

-

To the filtrate, slowly add a solution of hydrochloric acid in a suitable solvent (e.g., HCl in isopropanol or diethyl ether) until precipitation is complete.

-

Collect the 4-aminoindole hydrochloride precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Method 2: Metal-Acid Reduction using Stannous Chloride (SnCl₂)

The use of stannous chloride in the presence of a strong acid is a well-established method for the reduction of aromatic nitro compounds.[7][8][9]

Mechanism and Rationale: In this reaction, Sn(II) acts as the reducing agent, being oxidized to Sn(IV). The acidic medium provides the necessary protons for the formation of water from the oxygen atoms of the nitro group. This method is known for its reliability and tolerance of various functional groups that might be sensitive to catalytic hydrogenation.[10]

Experimental Protocol: SnCl₂ Reduction of 4-Nitroindole

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-nitroindole (1.0 eq) in a suitable solvent like ethanol.[8]

-

-

Addition of Reagents:

-

Add stannous chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 eq) to the suspension.[8]

-

Slowly add concentrated hydrochloric acid. The reaction is often exothermic.

-

-

Reaction Conditions:

-

Heat the mixture to reflux (around 70-80°C) and maintain for 1.5-3 hours.[11]

-

-

Monitoring and Work-up:

-

Monitor the reaction by TLC.[11]

-

Upon completion, cool the reaction mixture to room temperature and pour it over crushed ice.[11]

-

Carefully basify the mixture with a concentrated solution of sodium hydroxide or sodium bicarbonate to a pH > 8.[11] This will precipitate tin salts.

-

Filter the mixture to remove the tin salts and wash the solid with an organic solvent such as ethyl acetate.[11]

-

Separate the organic layer of the filtrate and extract the aqueous layer multiple times with the same organic solvent.[8]

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-aminoindole.

-

-

Purification and Salt Formation:

-

The crude product can be purified by column chromatography if necessary, though it's often carried forward directly.

-

Dissolve the crude 4-aminoindole in a minimal amount of a suitable solvent and precipitate the hydrochloride salt as described in the catalytic hydrogenation method.

-

A similar procedure can be followed using iron powder in the presence of hydrochloric acid.[1]

Method 3: Reduction with Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite is a versatile and relatively mild reducing agent for aromatic nitro compounds.[12][13][14][15]

Mechanism and Rationale: Sodium dithionite in an aqueous or mixed aqueous-organic solvent system reduces the nitro group. The reaction mechanism is complex but ultimately involves the transfer of electrons from the dithionite ion. This method is advantageous when working with substrates that are sensitive to strongly acidic conditions or catalytic hydrogenation.

Experimental Protocol: Sodium Dithionite Reduction of 4-Nitroindole

-

Reaction Setup:

-

Dissolve or suspend 4-nitroindole (1.0 eq) in a mixture of a suitable organic solvent (e.g., ethanol, THF) and water.

-

-

Addition of Reagents:

-

Prepare a solution of sodium dithionite (typically 3-5 eq) in water.

-

Add the sodium dithionite solution to the 4-nitroindole mixture. An aqueous base like sodium hydroxide may also be added.[12]

-

-

Reaction Conditions:

-

Heat the reaction mixture to a moderate temperature (e.g., 50-70°C) and stir vigorously.

-

-

Monitoring and Work-up:

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give crude 4-aminoindole.

-

-

Purification and Salt Formation:

-

Purify the crude product if necessary and form the hydrochloride salt as previously described.

-

Data Presentation

| Method | Key Reagents | Typical Solvents | Temperature | Typical Yield | Key Considerations |

| Catalytic Hydrogenation | H₂, Pd/C | Ethanol, Ethyl Acetate | 25-50°C | >90% | Requires specialized equipment; potential for over-reduction.[16] |

| SnCl₂/HCl | SnCl₂·2H₂O, HCl | Ethanol | 70-80°C (Reflux) | 80-95% | Robust and functional group tolerant; generates tin waste.[10] |

| Fe/HCl | Fe powder, HCl | Ethanol/Water | Reflux | 85-95% | Cost-effective; generates iron waste.[1] |

| Sodium Dithionite | Na₂S₂O₄ | Ethanol/Water, THF/Water | 50-70°C | 70-90% | Milder conditions; suitable for sensitive substrates.[12][13] |

Characterization of 4-Aminoindole Hydrochloride

The identity and purity of the synthesized 4-aminoindole hydrochloride should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and confirmation.[4][17] The spectra will show characteristic shifts for the indole ring protons and the aromatic amine.

-

Mass Spectrometry (MS): Provides the molecular weight of the free base, confirming the successful reduction.

-

Melting Point: A sharp melting point range is indicative of high purity.[18]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

Safety and Handling

-

4-Nitroindole: Handle with care as nitroaromatic compounds can be toxic and potentially explosive, although 4-nitroindole itself is generally stable under normal laboratory conditions.[19]

-

4-Aminoindole and its Hydrochloride Salt: Aromatic amines can be toxic and should be handled in a well-ventilated fume hood.[20] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[19][21]

-

Reagents:

-

Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly maintained and operated in a well-ventilated area away from ignition sources.[21]

-

Acids (HCl): Corrosive. Handle with appropriate care.

-

Metal Catalysts (Pd/C): Can be pyrophoric, especially when dry and in the presence of hydrogen. Handle with care.

-

Stannous Chloride and Iron Powder: Avoid inhalation of dust.[21]

-

Sodium Dithionite: Can be a skin and respiratory irritant.

-

Experimental Workflow Visualization

Caption: A generalized workflow for the synthesis and purification of 4-aminoindole hydrochloride.

Conclusion

The synthesis of 4-aminoindole hydrochloride from 4-nitroindole is a well-established and versatile process. The choice of reduction methodology should be guided by the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups. By following the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently produce this valuable chemical intermediate for application in pharmaceutical and chemical research and development.

References

- CN103420895A - Preparation method of 4-aminoindole - Google P

-

Shalimov, A. A., et al. (2018). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Chemistry of Heterocyclic Compounds, 54(11), 1033–1039. (URL: [Link])

-

4-Aminoindole | CAS#:5192-23-4 | Chemsrc. (URL: [Link])

- CN113321609A - Method for synthesizing 4-hydroxyindole - Google P

-

4-Aminoindole, FCC , From Non-Animal Source | 5192-23-4 - J&K Scientific. (URL: [Link])

-

4-nitroindole - Organic Syntheses Procedure. (URL: [Link])

- EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google P

-

Reduction of N-ethyl-3-nitro indole with sodium dithionite and 0.5 (N) sodium hydroxide solutions by preparing - IJRAR.org. (URL: [Link])

-

Li, X., He, Q., & Fan, R. (2022). Divergent Synthesis of 4-Amino Indoles with Free Amine Groups via Tandem Reaction of 2-Alkynylanilines. Organic & Biomolecular Chemistry, 20(1), 12-16. (URL: [Link])

-

Pauli, G. F., et al. (2024). Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. Journal of Pharmaceutical and Biomedical Analysis, 245, 116069. (URL: [Link])

-

The reduction of aromatic nitro groups on solid supports using sodium hydrosulfite (Na2S2O4) - ResearchGate. (URL: [Link])

-

Abbassi, N., et al. (2011). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. Synthetic Communications, 41(7), 999-1005. (URL: [Link])

-

Zor, E., et al. (2022). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Communications, 13(1), 1-10. (URL: [Link])

-

Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note - Mettler Toledo. (URL: [Link])

-

Zor, E., et al. (2022). Cofactor-free biocatalytic hydrogenation of nitro compounds for synthesis of amines. ChemRxiv. (URL: [Link])

-

Reduction of nitro group to amine - Chemistry Stack Exchange. (URL: [Link])

-

Amino Acid Supplement Kit - For R&D Only. Agilent. (URL: [Link])

-

Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? - Chemistry Stack Exchange. (URL: [Link])

-

Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (URL: [Link])

-

Romero, A. H., Salazar, J., & López, S. E. (2013). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Synthesis, 45(15), 2043-2050. (URL: [Link])

-

Wang, Y., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. Molecules, 26(22), 6958. (URL: [Link])

-

Zor, E., et al. (2022). Cofactor-free biocatalytic hydrogenation of nitro compounds for synthesis of amines. ChemRxiv. (URL: [Link])

-

Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation - SciSpace. (URL: [Link])

-

Sn2+ reduction - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

-

A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1 - Semantic Scholar. (URL: [Link])

Sources

- 1. CN103420895A - Preparation method of 4-aminoindole - Google Patents [patents.google.com]

- 2. jk-sci.com [jk-sci.com]

- 3. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 4. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 11. benchchem.com [benchchem.com]

- 12. ijrar.org [ijrar.org]

- 13. researchgate.net [researchgate.net]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite [organic-chemistry.org]

- 16. mt.com [mt.com]

- 17. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 4-Aminoindole | CAS#:5192-23-4 | Chemsrc [chemsrc.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

- 21. agilent.com [agilent.com]

The Rising Therapeutic Potential of 4-Aminoindole Derivatives: A Technical Guide to Their Biological Activities

Introduction: The 4-Aminoindole Scaffold - A Privileged Structure in Medicinal Chemistry

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Among its many derivatives, the 4-aminoindole scaffold has emerged as a particularly "privileged" structure, demonstrating significant potential across various therapeutic areas. This guide provides an in-depth technical exploration of the diverse biological activities of 4-aminoindole derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their potential. The versatility of the 4-aminoindole core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties to target a range of diseases, from inflammatory disorders and microbial infections to cancer and neurological conditions.[1][3] This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic promise of this remarkable chemical entity.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases, including acute lung injury (ALI), arthritis, and neurodegenerative disorders. 4-Aminoindole derivatives have demonstrated potent anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response.

Mechanism of Action: Inhibition of MAPK Signaling

A significant body of research points to the ability of 4-aminoindole derivatives to modulate the mitogen-activated protein kinase (MAPK) signaling pathway.[4] The MAPK cascade, comprising kinases such as ERK and p38, plays a crucial role in the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[4]

Certain 4-indolyl-2-arylaminopyrimidine derivatives have been shown to exert their anti-inflammatory effects by inhibiting the phosphorylation of p38 and ERK in the MAPK signaling pathway.[4] This inhibition leads to a downstream reduction in the release of inflammatory mediators, thereby mitigating the inflammatory response. For instance, compound 6h from a study on anti-ALI agents demonstrated significant suppression of p38 and ERK phosphorylation, leading to a protective effect in a mouse model of ALI.[4]

Diagram: Inhibition of MAPK Signaling by 4-Aminoindole Derivatives

Caption: Inhibition of the MAPK signaling pathway by a 4-aminoindole derivative.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the 4-aminoindole core have provided valuable insights into the structural requirements for potent anti-inflammatory activity. In the case of 4-indolyl-2-arylaminopyrimidine derivatives, the following SAR observations have been made[4]:

-

Substitution at the 5-position of the phenyl ring: An amino group at this position appears to be a critical pharmacophore for maintaining anti-inflammatory activity. Replacing it with a nitro group leads to a reduction in activity.[4]

-

Nature of the amino substituent at the 4-position of the phenyl ring:

-

Cyclic aliphatic amines generally exhibit better activity than open-chain aliphatic amines.

-

For cyclic amines, smaller ring sizes (e.g., tetrahydropyrrolyl) are favored over larger rings (e.g., piperidinyl).

-

For open-chain amines, activity increases with the extension of the chain length.[4]

-

Table 1: Anti-inflammatory Activity of Selected 4-Indolyl-2-arylaminopyrimidine Derivatives

| Compound | R Group (at 4-position of phenyl ring) | % Inhibition of IL-6 Release | % Inhibition of IL-8 Release |

| 6c | Tetrahydropyrrolyl | 62-77% | 65-72% |

| 6h | N,N,N'-trimethylethylenediamine | 62-77% | 65-72% |

| AZD-1 | (Lead Compound) | 63% | 49% |

| Data sourced from a study on anti-ALI agents.[4] |

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents. 4-Aminoindole derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[5][6]

Mechanism of Action: Multiple Modes of Attack

The antimicrobial effects of 4-aminoindole derivatives are often multifaceted, involving disruption of essential cellular processes. One notable mechanism is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folic acid synthesis pathway, which is essential for bacterial survival.[5] Molecular docking studies have suggested that the aminoguanidine moiety and the indole structure of certain derivatives play a crucial role in binding to the active site of bacterial DHFR.[5]

Furthermore, some derivatives have been shown to disrupt bacterial membrane integrity, leading to membrane depolarization and subsequent cell death.[5] This dual mechanism of action—targeting both an essential enzyme and the cell membrane—can be advantageous in overcoming resistance mechanisms.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method to evaluate the antimicrobial potency of a compound is the determination of its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Klebsiella pneumoniae) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Test Compound: The 4-aminoindole derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity: Targeting the Hallmarks of Cancer

The indole scaffold is present in several clinically used anticancer drugs, and 4-aminoindole derivatives are being actively investigated for their potential as novel anticancer agents.[1][7] Their mechanisms of action are diverse, often involving the inhibition of key proteins that drive cancer cell proliferation and survival.

Mechanism of Action: Kinase Inhibition and Beyond

Many 4-aminoindole derivatives function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer. For instance, some derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a critical role in the growth and proliferation of many types of cancer.[4]

Beyond kinase inhibition, 4-aminoindole derivatives have also been explored for their ability to inhibit other critical cancer-related targets, such as topoisomerase IIα, an enzyme essential for DNA replication in rapidly dividing cells.[7]

Neurological Applications: From Neuroprotection to Dopamine Receptor Modulation

The therapeutic potential of 4-aminoindole derivatives extends to the central nervous system, with studies exploring their utility in treating neurodegenerative diseases and other neurological disorders.

Anti-aggregation Effects in Neurodegenerative Diseases

A key pathological hallmark of several neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, is the misfolding and aggregation of specific proteins, such as tau and alpha-synuclein.[8] Certain 4-aminoindole carboxamide derivatives have been shown to inhibit the oligomer and fibril formation of the 2N4R isoform of tau and alpha-synuclein.[8] This anti-aggregation activity highlights their potential as disease-modifying therapies for these devastating conditions.

Dopamine D2 Receptor Affinity

4-(Aminoethoxy)indole derivatives have been synthesized and evaluated for their affinity for the dopamine D2 receptor.[9] These compounds were designed as bioisosteric analogues of known D2 receptor ligands and have shown high affinity for the D2High receptor state.[9] This line of research could lead to the development of novel treatments for disorders associated with dysregulated dopaminergic activity, such as Parkinson's disease and schizophrenia.[9]

Synthesis of 4-Aminoindole Derivatives: A General Overview

The synthesis of 4-aminoindole derivatives often involves multi-step reaction sequences. A common strategy for the preparation of the 4-aminoindole core involves the reduction of a 4-nitroindole precursor.[3]

Diagram: General Synthetic Workflow for 4-Aminoindole Derivatives

Caption: A generalized workflow for the synthesis and screening of 4-aminoindole derivatives.

Conclusion and Future Directions

The 4-aminoindole scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities exhibited by its derivatives, including anti-inflammatory, antimicrobial, anticancer, and neurological effects, underscore its significance in medicinal chemistry. The ongoing exploration of the structure-activity relationships of these compounds will undoubtedly lead to the design and synthesis of more potent and selective drug candidates. As our understanding of the molecular mechanisms underlying various diseases deepens, the targeted modification of the 4-aminoindole core will continue to be a fruitful strategy for the development of next-generation therapeutics.

References

-

He, Y., et al. (2021). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. PubMed Central. [Link]

- El-Sayed, M. A., et al. (2000). New indole, aminoindole and pyranoindole derivatives with anti-inflammatory activity. Arzneimittelforschung, 50(1), 59-64.

- CN103420895A - Preparation method of 4-aminoindole.

- Kumar, V., et al. (2021). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Organic Chemistry, 25(13), 1546-1579.

- Wang, Y., et al. (2022). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. Molecules, 27(21), 7545.

- Kelly, M. G., et al. (1999). New Generation Dopaminergic Agents. 6. Structure-activity Relationship Studies of a Series of 4-(aminoethoxy)indole and 4-(aminoethoxy)indolone Derivatives Based on the Newly Discovered 3-hydroxyphenoxyethylamine D2 Template. Journal of Medicinal Chemistry, 42(10), 1832-1843.

- Singh, P., et al. (2014). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. ISRN Organic Chemistry.

- Recent advancements on biological activity of indole and their derivatives: A review. (2022). Journal of the Indian Chemical Society, 99(12), 100795.

- Groleau, D., et al. (2021). Discovery of 4-aminoindole carboxamide derivatives to curtail alpha-synuclein and tau isoform 2N4R oligomer formation. Bioorganic & Medicinal Chemistry Letters, 48, 128253.

- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). European Journal of Medicinal Chemistry, 238, 114457.

- 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2024). RSC Medicinal Chemistry.

-

Structure/activity relationships of indole derivatives. ResearchGate. [Link]

- Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. (2022). Molecules, 27(21), 7601.

- Imperatore, C., et al. (2007). 4-Aminopyridine derivatives with antiamnesic activity. Bioorganic & Medicinal Chemistry Letters, 17(18), 5091-5094.

- Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines. (2018). Organic Chemistry Frontiers.

- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2016). Marmara Pharmaceutical Journal, 20(3).

- Al-Abdullah, E. S., et al. (2015). Synthesis, Characterization and Anti-Breast Cancer Activity of New 4-Aminoantipyrine-Based Heterocycles. Molecules, 20(8), 14846-14857.

- Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. (2022). International Journal of Molecular Sciences, 23(9), 4707.

- Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. (2022). Molecules, 27(21), 7401.

-

Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. ResearchGate. [Link]

- Synthesis, Characterization and Antimicrobial Activity of New 4-aminoantipyrine Derivatives Using Ultrasonic Mediation. (2022). Baghdad Science Journal, 19(4), 0806.

- Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2013). ACS Medicinal Chemistry Letters, 4(11), 1082-1087.

- Discovery of new 4-aminoquinoline derivatives containing an amine or hydroxamic acid terminal as multifunctional agents for the treatment of Alzheimer's disease. (2024). European Journal of Medicinal Chemistry, 269, 116298.

- Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. (2023). Molecules, 28(13), 5035.

-

New Derivatives from 4-Amino Anti-Pyrine and Vanillin, Synthesis Characterization and Antibacterial Activity. ResearchGate. [Link]

- Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. (2023). Molecules, 28(6), 2587.

- Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2024). mSphere.

- 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. (2016). European Journal of Medicinal Chemistry, 122, 354-363.

-

Study Explores Antifungal Potential and Broad Pharmacological Activities of Indole Derivatives. GeneOnline News. [Link]

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(10), 2269.

- Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. (2011). Organic Letters, 13(18), 4854-4856.

- Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery. (2016). Molecules, 21(8), 1058.

- Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2333068.

Sources

- 1. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN103420895A - Preparation method of 4-aminoindole - Google Patents [patents.google.com]

- 4. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties [mdpi.com]

- 6. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 4-aminoindole carboxamide derivatives to curtail alpha-synuclein and tau isoform 2N4R oligomer formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New generation dopaminergic agents. 6. Structure-activity relationship studies of a series of 4-(aminoethoxy)indole and 4-(aminoethoxy)indolone derivatives based on the newly discovered 3-hydroxyphenoxyethylamine D2 template - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and stability of 4-Aminoindole hydrochloride

An In-depth Technical Guide to the Solubility and Stability of 4-Aminoindole Hydrochloride

Introduction

4-Aminoindole hydrochloride is a pivotal heterocyclic amine that serves as a fundamental building block in the synthesis of a wide array of biologically active molecules and functional materials.[1][2] Its indole core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals. Researchers in drug discovery, chemical biology, and materials science frequently utilize 4-aminoindole as a precursor for developing compounds targeting a range of biological pathways, including inhibitors of kinases, antagonists for receptors, and potential anticancer agents.[1][3]

The hydrochloride salt form of 4-aminoindole is commonly preferred over the free base. This is a deliberate choice rooted in enhancing the compound's physicochemical properties; the salt form typically offers improved stability, particularly against oxidative degradation, and better handling characteristics, making it more amenable to storage and formulation in research settings.[4]

This guide provides a comprehensive technical overview of the solubility and stability of 4-Aminoindole hydrochloride. It is designed to equip researchers, scientists, and drug development professionals with the critical knowledge required for its effective handling, storage, and application, thereby ensuring the integrity and reproducibility of experimental outcomes.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental physicochemical properties is the bedrock of its successful application. The properties of the 4-aminoindole free base, summarized below, dictate its behavior in various chemical environments.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈N₂ | [3][5] |

| Molecular Weight | 132.16 g/mol | [3][5] |

| Appearance | White to gray to brown powder/crystal | [2][6] |

| Melting Point | 106-109 °C (lit.) | [2][3][5] |

| pKa (Predicted) | 18.23 ± 0.30 (Pyrrole N-H) | [2] |

| LogP | 0.86 | [5] |

Solubility Profile of 4-Aminoindole Hydrochloride

The process of solubilizing 4-aminoindole hydrochloride is a critical first step in most experimental workflows. Its solubility is a function of the solvent system, pH, and temperature. While extensive quantitative data is not always available in public literature, a qualitative and predictive understanding can be established based on its chemical structure and data from analogous compounds.

Qualitative Solubility

The hydrochloride salt form significantly enhances aqueous solubility compared to the free base, which is reported as insoluble in water.[2][5][6]

| Solvent | Qualitative Solubility | Rationale / Causality |

| Water | Soluble | The protonated amino group in the hydrochloride salt forms strong ion-dipole interactions with water molecules, overcoming the hydrophobicity of the indole ring. |

| Methanol / Ethanol | Soluble | These polar protic solvents can solvate both the ionic hydrochloride portion and the indole ring through hydrogen bonding and dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | Soluble | As a highly polar aprotic solvent, DMSO is effective at solvating the cation and anion of the salt. |

| Acetonitrile | Moderately Soluble | A polar aprotic solvent, but generally less effective at solvating salts compared to DMSO or water. |

| Dichloromethane (DCM) | Sparingly Soluble to Insoluble | The low polarity of DCM is insufficient to effectively solvate the ionic salt. |

| Acetone | Slightly Soluble | While polar, its ability to solvate salts is limited compared to protic solvents or DMSO. |

Key Factors Influencing Solubility

-

Effect of pH: The solubility of 4-aminoindole hydrochloride in aqueous media is highly pH-dependent. At acidic to neutral pH, the amino group is protonated (as -NH₃⁺), rendering the molecule charged and readily soluble. As the pH increases and approaches the pKa of the conjugate acid, the equilibrium shifts towards the neutral, less soluble free base, which may lead to precipitation. This behavior is critical when preparing buffer solutions for biological assays.[7]

-

Effect of Temperature: In most solvent systems, the solubility of crystalline solids like 4-aminoindole hydrochloride increases with temperature.[8] This principle can be leveraged to prepare supersaturated stock solutions, although the stability of the compound at elevated temperatures must be considered.

-

Solvent Polarity: The molecule possesses both a nonpolar indole ring and a polar, ionic amine salt. This amphiphilic character explains its solubility in a range of polar solvents. The choice of solvent should be guided by the specific requirements of the downstream application, balancing solubility with solvent-analyte compatibility and potential reactivity.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol provides a reliable, self-validating method for quantifying the solubility of 4-aminoindole hydrochloride in a specific solvent system.

-

Preparation: Add an excess amount of 4-aminoindole hydrochloride solid to a known volume of the selected solvent (e.g., a buffer solution) in a sealed, inert container (e.g., a glass vial). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the suspension at a constant, controlled temperature for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. This step is critical for reproducibility.

-

Phase Separation: Allow the suspension to settle or centrifuge it to separate the undissolved solid from the saturated solution.

-

Sampling & Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve prepared with known concentrations of the compound.

Caption: A standardized workflow for determining equilibrium solubility.

Stability Profile of 4-Aminoindole Hydrochloride

Ensuring the chemical stability of 4-aminoindole hydrochloride is paramount for obtaining reliable and reproducible experimental results. The primary degradation pathway of concern is oxidation.

Mechanisms of Degradation

-

Oxidative Degradation: The 4-aminoindole structure is susceptible to oxidation, particularly in solution and when exposed to air (oxygen).[2] The electron-rich pyrrole ring and the exocyclic amino group are prone to attack by oxidizing agents or autoxidation, which can lead to the formation of colored dimeric or polymeric byproducts. This degradation is often visually apparent as a discoloration of the solid or solution (e.g., turning pink, brown, or black). The hydrochloride salt mitigates this by protonating the amino group, reducing its electron-donating propensity and thus its susceptibility to oxidation compared to the free base.[4]

-

Photodegradation: Indole derivatives can be sensitive to light, particularly UV radiation.[9] Energy from light can promote oxidative processes, leading to degradation. Therefore, both the solid compound and its solutions should be protected from light.

-

Thermal Degradation: While the solid is generally stable at room temperature, prolonged exposure to high temperatures, especially in solution, can accelerate degradation reactions.[9][10]

Caption: Key environmental factors that can induce degradation.

Recommended Storage and Handling Procedures

Adherence to proper storage and handling protocols is a non-negotiable aspect of scientific integrity.

-

Solid Compound:

-

Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.[11][12]

-

Temperature: Store in a cool, dry place.[11] Room temperature is generally acceptable, but for long-term storage, refrigeration (-20°C) is recommended.[2][5]

-

Light: Always protect from light by using amber-colored vials or storing in a dark location.

-

-

Solutions:

-

Preparation: It is highly recommended to prepare solutions fresh for each experiment.

-

Storage: If short-term storage is unavoidable, solutions should be stored at low temperatures (e.g., -20°C or -80°C) in tightly capped vials protected from light. Purging the solution with an inert gas before sealing can further extend its stability.

-

Avoidance: Do not store solutions in alkaline buffers for extended periods, as this will generate the less stable free base.

-

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method. This protocol is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.[4]

-

Prepare Stock Solutions: Dissolve 4-aminoindole hydrochloride in a suitable solvent (e.g., water or methanol/water).

-

Apply Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel:

-

Acidic Hydrolysis: Add 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Add 0.1 M NaOH and incubate at room temperature. (Note: Degradation is often rapid under basic conditions).

-

Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

-

Thermal Stress: Incubate a solution at an elevated temperature (e.g., 60°C) in the dark.

-

Photolytic Stress: Expose a solution to a controlled light source as per ICH Q1B guidelines.

-

-

Time-Point Analysis: At specific time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition, quench the reaction if necessary (e.g., neutralize acid/base), and dilute appropriately.

-

HPLC Analysis: Analyze all samples using a high-resolution HPLC method (e.g., with a photodiode array detector). Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Caption: A logical flow for conducting a forced degradation study.

Conclusion

4-Aminoindole hydrochloride is an indispensable reagent in modern chemical and pharmaceutical research. Its utility, however, is directly tied to its integrity. A comprehensive understanding of its solubility allows for rational solvent selection and formulation design, while a diligent approach to its stability—centered on protection from air, light, and high pH—is crucial for preventing the generation of artifacts and ensuring the validity of experimental data. The protocols and principles outlined in this guide provide a robust framework for researchers to handle, store, and utilize 4-aminoindole hydrochloride with confidence, thereby upholding the highest standards of scientific rigor.

References

-

Chemsrc. (2025). 4-Aminoindole | CAS#:5192-23-4. [Link]

-

J&K Scientific. (n.d.). 4-Aminoindole, FCC , From Non-Animal Source | 5192-23-4. Retrieved from [Link]

-

Trissel, L. A., Xu, Q., & Zhang, Y. (2000). Chemical stability of 4-aminopyridine capsules. ResearchGate. [Link]

-

Singh, S., et al. (2018). Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. ResearchGate. [Link]

-

Libardo, M. D. J., et al. (2021). Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis. National Institutes of Health. [Link]

- Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140.

-

Takenaka, S., et al. (1998). The Metabolic Pathway of 4-Aminophenol in Burkholderia sp. Strain AK-5 Differs from That of Aniline and Aniline with C-4 Substituents. ResearchGate. [Link]

-

Donnelly, R. F. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 286-290. [Link]

-

Arora, P. K., & Bae, H. (2014). Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800. PubMed. [Link]

-

Eruditio. (2024). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Indonesia Journal of Food and Drug Safety. [Link]

-

ChemBK. (2024). 4-Aminoindole | 5192-23-4. [Link]

-

Diva-Portal.org. (n.d.). Identification and determination of NH4 + ions in “D-Ala-NH2·HCl” drug substance by Ion Chromatography (IC). [Link]

-

ResearchGate. (2014). Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800. [Link]

-

CARBOGEN AMCIS. (n.d.). Release Testing and Stability Studies for Drug Products. [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

-

Meng, X., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC. [Link]

-

ResearchGate. (2017). 4-Amino-3,6-dichloropyridazine Solubility Measurement and Correlation in Seven Pure Organic Solvents from (278.15 to 333.15) K. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 4-Aminoindole | 5192-23-4 [chemicalbook.com]

- 3. 4-氨基吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Aminoindole | CAS#:5192-23-4 | Chemsrc [chemsrc.com]

- 6. chembk.com [chembk.com]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 8. researchgate.net [researchgate.net]

- 9. cjhp-online.ca [cjhp-online.ca]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

The Ascendancy of the 4-Aminoindole Scaffold: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aminoindole nucleus, a seemingly simple bicyclic heteroaromatic system, has quietly permeated the landscape of modern medicinal chemistry. Its strategic placement of a reactive amino group on the indole core has unlocked a wealth of synthetic possibilities, leading to the development of highly specific and potent modulators of a diverse range of biological targets. This in-depth technical guide provides a comprehensive overview of the discovery and history of 4-aminoindole and its derivatives, detailed synthetic methodologies, and a thorough exploration of their applications in drug discovery, with a particular focus on kinase inhibition and serotonin receptor modulation. By delving into the causality behind experimental choices and providing detailed protocols, this guide serves as a valuable resource for researchers seeking to leverage the unique properties of this privileged scaffold.

A Historical Perspective: The Emergence of a Versatile Building Block

While the parent indole molecule has been a cornerstone of heterocyclic chemistry since its isolation from indigo dye in the 19th century, the specific exploration of its 4-amino substituted counterpart appears to have gained momentum in the early 20th century. Early synthetic efforts were often extensions of classical indole syntheses, adapted to accommodate the additional amino functionality. One of the foundational methods for indole synthesis, the Fischer indole synthesis, discovered in 1883, provided a conceptual framework for accessing a variety of substituted indoles, including those with amino groups.[1][2] Although a singular, definitive publication marking the "discovery" of 4-aminoindole remains elusive in readily available historical records, its preparation was a logical progression from established indole chemistry.

A significant challenge in early syntheses was the control of regioselectivity and the protection of the reactive amino group during the often harsh conditions of classical indole cyclization reactions. The development of more refined synthetic strategies throughout the 20th and into the 21st century has been pivotal in unlocking the full potential of the 4-aminoindole scaffold.

The Synthetic Arsenal: Crafting the 4-Aminoindole Core

The synthesis of 4-aminoindole and its derivatives has evolved from classical, often low-yielding methods to sophisticated, highly efficient modern techniques. The choice of synthetic route is often dictated by the desired substitution pattern, scale of production, and the availability of starting materials.

Classical Approaches: Laying the Foundation

The Fischer indole synthesis remains a cornerstone of indole chemistry and has been adapted for the preparation of amino-substituted indoles.[1] The general strategy involves the acid-catalyzed cyclization of a phenylhydrazone derived from a ketone or aldehyde. For the synthesis of 4-aminoindole derivatives, a key starting material is a correspondingly substituted phenylhydrazine.

A representative protocol for the synthesis of a 4-aminophenyl substituted indole derivative via the Fischer indole synthesis is as follows:[3]

Experimental Protocol: Fischer Indole Synthesis of 4-(1H-indol-2-yl)aniline [3]

-

Hydrazone Formation: 4-Aminoacetophenone is reacted with phenylhydrazine in the presence of an acid catalyst (e.g., acetic acid) in a suitable solvent like ethanol. The mixture is heated to form the corresponding phenylhydrazone, 4-(1-(2-phenylhydrazono)ethyl)aniline.

-

Cyclization: The isolated phenylhydrazone is then subjected to cyclization conditions. This typically involves heating the hydrazone in the presence of a strong acid catalyst such as polyphosphoric acid (PPA) or zinc chloride. The reaction proceeds via a[4][4]-sigmatropic rearrangement followed by the elimination of ammonia to yield the indole ring.

-

Work-up and Purification: The reaction mixture is cooled and neutralized, followed by extraction with an organic solvent. The crude product is then purified by column chromatography or recrystallization to afford the desired 4-(1H-indol-2-yl)aniline.

Causality behind Experimental Choices: The use of a strong acid catalyst in the cyclization step is crucial to promote the tautomerization of the hydrazone to the enamine intermediate and to facilitate the subsequent sigmatropic rearrangement and elimination of ammonia. The choice of solvent and temperature is optimized to ensure efficient reaction while minimizing side product formation.

Figure 1: General workflow for the Fischer indole synthesis of a 4-aminophenyl substituted indole.

The Pschorr cyclization, a variant of the Gomberg-Bachmann reaction, offers another classical route to biaryl systems and can be adapted for the synthesis of fused ring systems like carbazoles, which are structurally related to indoles.[5][6] The reaction proceeds via an intramolecular radical cyclization of a diazonium salt. While not a direct method for 4-aminoindole itself, it is relevant in the broader context of synthesizing complex indole-containing structures.

Modern Synthetic Methodologies: Efficiency and Versatility

Modern organic synthesis has brought forth a plethora of new methods for constructing the indole nucleus with greater efficiency and functional group tolerance. These methods are particularly advantageous for the preparation of complex 4-aminoindole derivatives for drug discovery.

One of the most common and reliable methods for the synthesis of 4-aminoindole is the reduction of the corresponding 4-nitroindole.[7][8] This precursor is readily accessible through the nitration of indole, although regioselectivity can be a challenge. The reduction of the nitro group can be achieved using various reagents and conditions.

Experimental Protocol: Catalytic Hydrogenation of 4-Nitroindole

-

Reaction Setup: A solution of 4-nitroindole in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol) is placed in a hydrogenation vessel.

-

Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.

-

Hydrogenation: The vessel is flushed with hydrogen gas and the reaction mixture is stirred vigorously under a hydrogen atmosphere (typically from a balloon or in a Parr hydrogenator) at room temperature.

-

Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure to yield 4-aminoindole. The product is often used immediately in the next step due to its potential instability.

Self-Validating System: The progress of the reaction can be easily monitored by the disappearance of the starting material (4-nitroindole) and the appearance of the product (4-aminoindole) on TLC, often visualized by a change in color or UV activity. The complete removal of the palladium catalyst is confirmed by the absence of black particulate matter in the filtrate.

Figure 2: Catalytic reduction of 4-nitroindole to 4-aminoindole.

A Chinese patent describes a robust, multi-step synthesis of 4-aminoindole starting from 2-methyl-3-nitroaniline, which culminates in a reduction step using iron powder and hydrochloric acid.[7]

Experimental Protocol: Reduction of 4-Nitroindoline with Iron [7]

-

Reaction Setup: 4-Nitroindoline (100g, 0.62 mol) is suspended in a mixture of ethanol (400 mL) and water (100 mL) in a 1L reaction flask.

-

Reagent Addition: Reduced iron powder (130g, 2.32 mol) is added to the stirred suspension at room temperature.

-

Reaction Initiation and Progression: The mixture is heated to reflux, and a few milliliters of concentrated hydrochloric acid are added dropwise. The reaction is stirred at reflux for 2 hours, with progress monitored by TLC.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered. The filtrate is concentrated to give the crude product. The crude material is then purified by recrystallization from a toluene/petroleum ether mixture to afford 4-aminoindole as a purple solid (75g, 92% yield).

Causality behind Experimental Choices: The use of iron in acidic media is a classic and cost-effective method for the reduction of aromatic nitro groups. The large excess of iron powder ensures complete conversion. The final recrystallization step is crucial for obtaining a high-purity product suitable for further synthetic transformations.

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex aromatic and heteroaromatic compounds.[9] These methods offer powerful tools for the construction of the indole ring and for the introduction of substituents at various positions. Palladium-catalyzed reactions, in particular, have been widely employed in indole synthesis.[9] For instance, the annulation of anilines with bromoalkynes provides a direct route to 2-substituted indoles.[9] While specific examples for the direct synthesis of 4-aminoindole using these methods are less common, they are invaluable for the synthesis of more complex derivatives.

The 4-Aminoindole Scaffold in Medicinal Chemistry: A Gateway to Diverse Bioactivity

The 4-aminoindole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a variety of biological targets with high affinity. The amino group at the 4-position serves as a versatile handle for synthetic modification, allowing for the fine-tuning of pharmacological properties.

Kinase Inhibitors: Targeting the Engines of Cell Proliferation

Protein kinases play a central role in cellular signal transduction pathways, and their dysregulation is a hallmark of many diseases, including cancer.[10] The ATP-binding site of kinases has proven to be a particularly druggable target, and a large number of small molecule kinase inhibitors have been developed. The 4-aminoindole and its bioisosteric analog, 4-azaindole, have emerged as key pharmacophores in the design of potent and selective kinase inhibitors.[3][11]

The nitrogen atom of the indole ring and the exocyclic amino group can participate in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a key determinant of binding affinity.

The transforming growth factor-β (TGFβ) signaling pathway is a critical regulator of cellular processes and is implicated in cancer progression and immune evasion.[3][4] Small molecule inhibitors of the TGFβ receptor I (TGFβRI) kinase are therefore of significant interest as potential cancer therapeutics. A novel series of 4-azaindole derivatives has been identified as potent and selective inhibitors of TGFβRI.[3]

Structure-activity relationship (SAR) studies revealed that substitution at the 3-position of the azaindole core with a pyridyl group was beneficial for activity. Further optimization of this series led to the identification of compound 3f , which demonstrated excellent kinase selectivity and oral bioavailability.[3][4] In a murine tumor model, the combination of 3f with an anti-PD-1 antibody resulted in significantly improved antitumor efficacy compared to either agent alone.[3]

Table 1: Structure-Activity Relationship of 4-Azaindole TGFβRI Inhibitors [3]

| Compound | R | TGFβRI IC₅₀ (nM) |

| 3a | H | 15 |

| 3b | Me | 8.6 |

| 3c | OMe | 5.4 |

| 3f | F | 1.2 |

Data synthesized from the cited source.

Figure 3: Logical relationship in the SAR study of 4-azaindole TGFβRI inhibitors.

The Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive targets for anticancer drug development.[12][13] Several inhibitors based on the azaindole scaffold have been reported to be potent inhibitors of Aurora kinases.[12] The design of these inhibitors often involves the strategic placement of substituents on the azaindole core to achieve high affinity and selectivity. For example, GSK1070916 is a selective Aurora B/C inhibitor that features a pyrazole scaffold attached to the 4-position of a 7-azaindole core.[12]

Serotonin Receptor Modulators: Targeting Neurological and Psychiatric Disorders

The neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) is involved in a wide range of physiological and psychological processes, and drugs that modulate the activity of serotonin receptors are used to treat a variety of disorders, including depression, anxiety, and migraines.[14] The indole nucleus is a key structural feature of serotonin itself, and it is therefore not surprising that many serotonin receptor ligands are based on this scaffold.